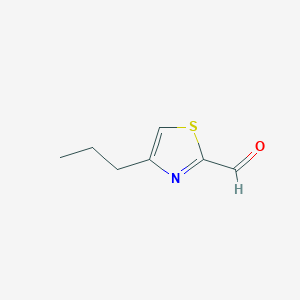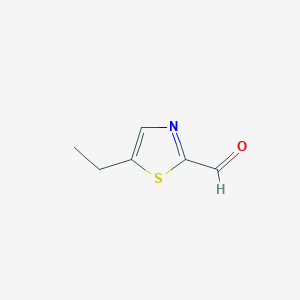
4-(2-Phenylethoxy)butanenitrile
Vue d'ensemble
Description
4-(2-Phenylethoxy)butanenitrile is a synthetic compound with the CAS Number: 1152586-72-5 . It has a molecular weight of 189.26 and is commonly used in scientific research. It belongs to the group of compounds known as indazole carboxamides.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-phenylethoxy)butanenitrile . The InChI code for this compound is 1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2 . This indicates that the compound has a carbon backbone with a nitrile group (-C≡N) and a phenylethoxy group attached.Physical And Chemical Properties Analysis
4-(2-Phenylethoxy)butanenitrile is a liquid at room temperature .Applications De Recherche Scientifique
Life Science Research
The compound is used in various areas of life science research . This includes studies related to cell biology, genetics, immunology, and more .
Material Science Research
In the field of material science, “4-(2-Phenylethoxy)butanenitrile” can be used in the synthesis of new materials . This includes polymers, ceramics, and composites .
Chemical Synthesis
“4-(2-Phenylethoxy)butanenitrile” is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules .
Chromatography and Analytical Research
This compound is used in chromatography and other analytical techniques . It can serve as a standard or a test compound in these studies .
Mécanisme D'action
4-(2-Phenylethoxy)butanenitrile, also known as PB-22, is identified as an agonist of the CB1 and CB2 receptors of the endocannabinoid system. This suggests that it might have similar effects to other cannabinoids, although the specific mechanism of action is not detailed in the search results.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-phenylethoxy)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEANTJARTVYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
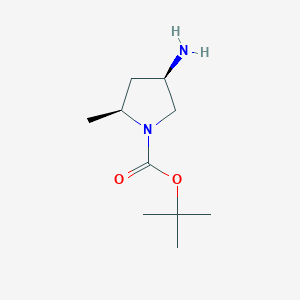
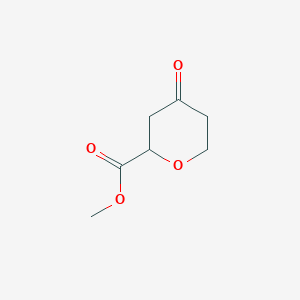
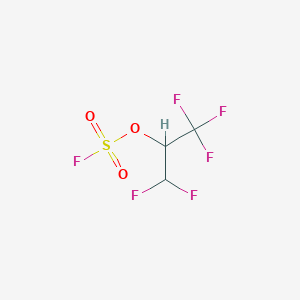
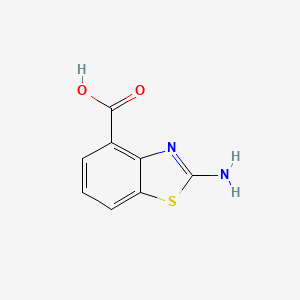



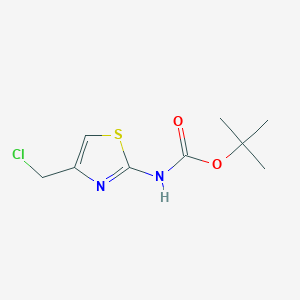
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

